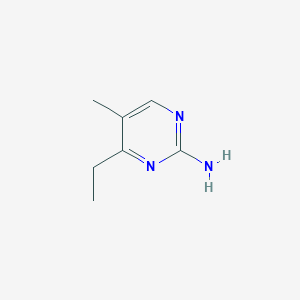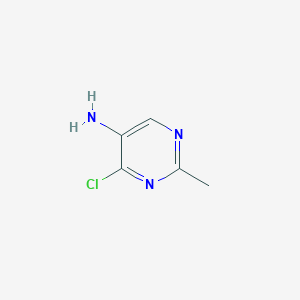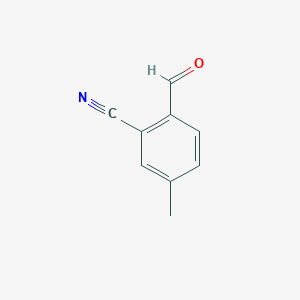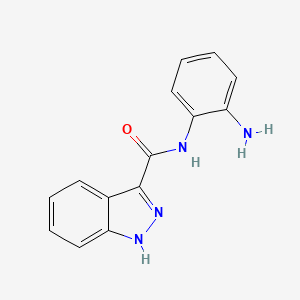
N-(2-aminophenyl)-1H-indazole-3-carboxamide
描述
N-(2-aminophenyl)-1H-indazole-3-carboxamide is a compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features an indazole core with an aminophenyl group and a carboxamide moiety, making it a molecule of interest in medicinal chemistry and pharmacology.
作用机制
Target of Action
N-(2-aminophenyl)-1H-indazole-3-carboxamide primarily targets Histone Deacetylase (HDAC) . HDACs are a group of zinc-dependent metalloenzymes that play a significant role in cell invasion and migration . They are involved in the regulation of gene expression through the removal of acetyl groups from histones, leading to the condensation of chromatin and repression of gene transcription .
Mode of Action
The compound interacts with its target, HDAC, by inhibiting its activity . This inhibition disrupts the normal balance of acetylation and deacetylation of histones, leading to an increase in the acetylation levels . The hyperacetylation of histones results in the relaxation of chromatin structure, thereby promoting the transcription of certain genes .
Biochemical Pathways
The inhibition of HDACs affects various biochemical pathways. It has been observed that HDAC inhibitors can hasten apoptosis or programmed cell death . This is particularly relevant in the context of cancer, where the ability to induce apoptosis in cancer cells is a desirable effect . Additionally, the compound’s action on HDACs may also impact the Bcr-Abl pathway, which is implicated in certain types of leukemia .
Pharmacokinetics
Similar compounds have been observed to have good bioavailability and distribution
Result of Action
The inhibition of HDACs by this compound can lead to the induction of apoptosis in cancer cells . This can result in the reduction of tumor growth and potentially contribute to the effectiveness of cancer therapy . Additionally, the compound’s potential impact on the Bcr-Abl pathway could have implications for the treatment of certain types of leukemia .
生化分析
Biochemical Properties
N-(2-aminophenyl)-1H-indazole-3-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins. This interaction leads to changes in chromatin structure and gene expression. Additionally, this compound has been found to inhibit the activity of certain kinases, such as the breakpoint cluster region-Abelson (Bcr-Abl) kinase, which is implicated in cancer cell proliferation . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis. It influences cell signaling pathways by inhibiting HDACs and Bcr-Abl kinase, leading to altered gene expression and disruption of cellular proliferation signals . Furthermore, this compound affects cellular metabolism by modulating the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of HDACs and Bcr-Abl kinase, inhibiting their enzymatic activity. This inhibition results in the accumulation of acetylated histones, leading to a more relaxed chromatin structure and increased gene transcription . Additionally, the inhibition of Bcr-Abl kinase disrupts downstream signaling pathways that promote cell proliferation and survival. These molecular interactions collectively contribute to the compound’s antiproliferative and pro-apoptotic effects in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of HDAC and Bcr-Abl kinase activity, resulting in prolonged antiproliferative effects and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its efficacy over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity with minimal toxicity. At higher doses, toxic effects such as weight loss, organ toxicity, and adverse hematological changes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as HDACs and kinases, influencing metabolic flux and metabolite levels. The compound’s inhibition of HDACs leads to changes in the acetylation status of histones and non-histone proteins, affecting gene expression and metabolic processes . Additionally, the inhibition of Bcr-Abl kinase impacts cellular signaling pathways that regulate metabolism, further contributing to the compound’s effects on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the nucleus, where it exerts its effects on HDACs and chromatin structure . The compound’s distribution is influenced by its physicochemical properties, including solubility and membrane permeability, which determine its ability to reach and accumulate in specific cellular compartments.
Subcellular Localization
This compound predominantly localizes to the nucleus, where it interacts with HDACs and chromatin. This subcellular localization is critical for its activity, as it allows the compound to modulate gene expression by altering histone acetylation . Additionally, post-translational modifications and targeting signals may influence the compound’s localization to specific nuclear compartments, further enhancing its efficacy in regulating gene transcription and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-1H-indazole-3-carboxamide typically involves the condensation of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization and subsequent functional group modifications. One common method includes the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the indazole ring, followed by acylation with a suitable carboxylic acid derivative to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and controlled reaction conditions to facilitate large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-(2-aminophenyl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives .
科学研究应用
N-(2-aminophenyl)-1H-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies as an anticancer, anti-inflammatory, and antimicrobial agent.
相似化合物的比较
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Similar in structure but contains a thiazole ring instead of an indazole ring.
N-(2-aminophenyl)phthalimide: Features a phthalimide moiety instead of a carboxamide group.
2-Aminophenyl benzimidazole: Contains a benzimidazole core rather than an indazole core.
Uniqueness
N-(2-aminophenyl)-1H-indazole-3-carboxamide is unique due to its specific indazole core structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships in medicinal chemistry .
属性
IUPAC Name |
N-(2-aminophenyl)-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c15-10-6-2-4-8-12(10)16-14(19)13-9-5-1-3-7-11(9)17-18-13/h1-8H,15H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYTZRZOKJALCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1439242.png)
![4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1439244.png)
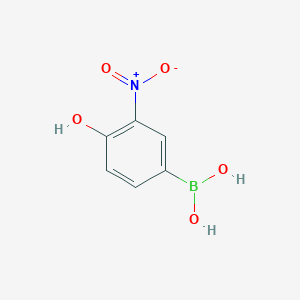
![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1439249.png)
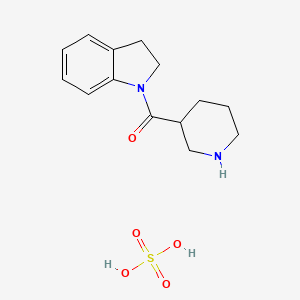
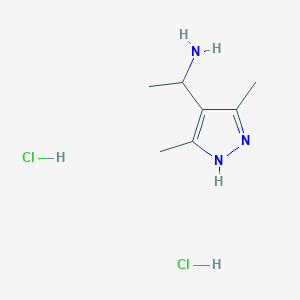
![4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride](/img/structure/B1439252.png)

![7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1439255.png)
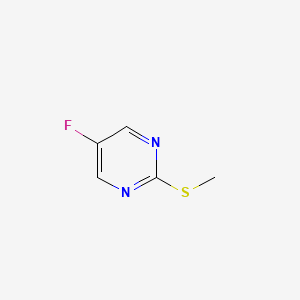
![4H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1439257.png)
